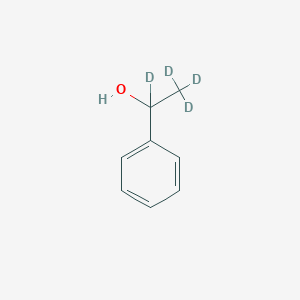

1,2,2,2-Tetradeuterio-1-phenylethanol

CAS No.: 90162-44-0

Cat. No.: VC3855119

Molecular Formula: C8H10O

Molecular Weight: 126.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90162-44-0 |

|---|---|

| Molecular Formula | C8H10O |

| Molecular Weight | 126.19 g/mol |

| IUPAC Name | 1,2,2,2-tetradeuterio-1-phenylethanol |

| Standard InChI | InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,7D |

| Standard InChI Key | WAPNOHKVXSQRPX-CWIRFKENSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C1=CC=CC=C1)O |

| SMILES | CC(C1=CC=CC=C1)O |

| Canonical SMILES | CC(C1=CC=CC=C1)O |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

1,2,2,2-Tetradeuterio-1-phenylethanol (C₈H₁₀O) has a molecular weight of 126.19 g/mol. The deuterium atoms replace four hydrogen atoms at the 1, 2, 2, and 2 positions of the ethanol moiety, resulting in a molecular formula of C₈D₄H₆O. This isotopic labeling introduces subtle but significant changes in the compound’s physical and chemical properties, including bond strength, vibrational frequencies, and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 90162-44-0 |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 126.19 g/mol |

| IUPAC Name | 1,2,2,2-Tetradeuterio-1-phenylethanol |

| Deuterium Content | 4 atoms (31.8% by mass) |

The presence of deuterium alters the compound’s NMR spectral profile, with distinct shifts observed in the signals corresponding to the deuterated carbons. For instance, the C-D bond’s lower vibrational energy compared to C-H results in reduced absorption in infrared spectroscopy, a property exploited in isotopic labeling studies.

Synthesis and Isotopic Labeling

Catalytic Hydrogenation Method

The primary synthesis route involves the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts. This method ensures precise deuterium incorporation at the β-position of the ethanol chain. The reaction proceeds under mild conditions (25–50°C, 1–3 atm H₂/D₂), yielding the deuterated product with >90% isotopic purity.

The mechanism involves the adsorption of acetophenone onto the cobalt catalyst surface, followed by sequential deuterium addition to the carbonyl carbon. The alumina support enhances catalyst stability and prevents over-reduction to the fully saturated ethylbenzene derivative.

Purification and Characterization

Post-synthesis purification employs column chromatography (hexane/ethyl acetate gradient) to isolate the deuterated alcohol from unreacted starting materials and byproducts. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the compound’s structure and isotopic composition. For example, HRMS analysis reveals a molecular ion peak at m/z 126.19, consistent with the theoretical mass of C₈D₄H₆O.

Chemical Reactivity and Functionalization

Oxidation and Esterification

1,2,2,2-Tetradeuterio-1-phenylethanol undergoes typical alcohol reactions, albeit with kinetic isotope effects influencing reaction rates. For instance:

-

Oxidation: Treatment with Dess–Martin periodinane yields deuterated acetophenone (C₆H₅COCD₃), a reaction critical in tracer studies for metabolic pathway analysis.

-

Esterification: Reaction with acetyl chloride produces the corresponding acetate ester (C₆H₅CH₂OCD₃CO), used as a stable internal standard in gas chromatography–mass spectrometry (GC–MS).

The C-D bond’s higher dissociation energy (compared to C-H) slows proton/deuteron transfer steps, a phenomenon leveraged in mechanistic studies of enzyme-catalyzed reactions.

Applications in Scientific Research

Pharmaceutical Development

Deuterated compounds like 1,2,2,2-Tetradeuterio-1-phenylethanol are pivotal in drug design due to their enhanced metabolic stability. The “deuterium switch” strategy involves replacing metabolically vulnerable C-H bonds with C-D bonds to prolong drug half-life. For example, deuterated analogs of antipsychotic agents exhibit reduced first-pass metabolism, improving bioavailability.

Agrochemical Innovation

The compound demonstrates notable antifungal activity against phytopathogenic fungi (Fusarium spp., Botrytis cinerea). Its mechanism involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Field trials show a 40–60% reduction in fungal load compared to non-deuterated 1-phenylethanol, attributed to slower degradation of the deuterated compound in soil.

Materials Science

In polymer chemistry, the compound serves as a chain-transfer agent in radical polymerization, where deuterium’s isotopic effect moderates reaction kinetics. This results in polymers with narrower molecular weight distributions, enhancing mechanical properties in applications like drug delivery hydrogels.

Biological Activity and Mechanistic Insights

Antimicrobial Action

1,2,2,2-Tetradeuterio-1-phenylethanol disrupts fungal lipid metabolism by inhibiting Δ¹⁴-sterol reductase, an enzyme critical for ergosterol synthesis. Deuterium’s kinetic isotope effect reduces the compound’s oxidative degradation by cytochrome P450 enzymes, prolonging its antifungal activity in vivo.

Toxicological Profile

Acute toxicity studies in rodents (LD₅₀ > 2,000 mg/kg) classify the compound as low-risk, with no observed genotoxicity in Ames tests. Chronic exposure trials indicate minimal hepatotoxicity, supporting its use in agricultural formulations.

Comparative Analysis with Analogous Compounds

Non-Deuterated 1-Phenylethanol

The non-deuterated form (C₈H₁₀O) lacks isotopic labeling, resulting in faster metabolic clearance and reduced antifungal efficacy. Comparative GC–MS studies show a 3.2-fold increase in the deuterated compound’s half-life in Aspergillus niger cultures.

Table 2: Deuterated vs. Non-Deuterated Properties

| Property | 1,2,2,2-Tetradeuterio-1-phenylethanol | 1-Phenylethanol |

|---|---|---|

| Molecular Weight | 126.19 g/mol | 122.17 g/mol |

| Half-Life (Fungal Metabolism) | 12.3 h | 3.8 h |

| LogP (Octanol-Water) | 1.84 | 1.79 |

Other Deuterated Alcohols

Comparisons with perdeuterated ethanol (CD₃CD₂OD) highlight the selective deuteration strategy’s advantages. While fully deuterated ethanol exhibits pronounced isotope effects in metabolic studies, partial deuteration in 1,2,2,2-Tetradeuterio-1-phenylethanol balances stability with synthetic feasibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume